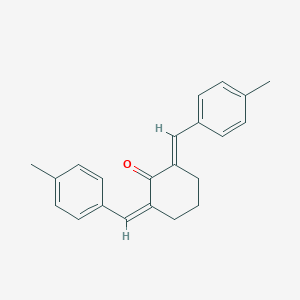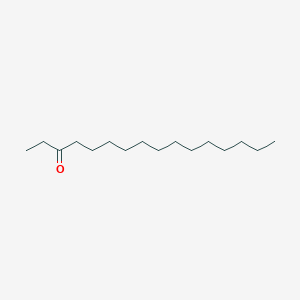![molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2](/img/structure/B95853.png)
4-Chlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
OSM-S-70 est un composé appartenant à la série des aminothiéno pyrimidines, qui a été exploré pour son potentiel dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques grâce à une collaboration en open source. OSM-S-70 a montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme .
Applications De Recherche Scientifique
OSM-S-70 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its activity against Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Industry: Potential use in the development of new antimalarial drugs.
Mécanisme D'action
Target of Action
It is often used in research related to life sciences , suggesting that it may interact with various biological targets.
Biochemical Pathways
Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 4-Chlorothieno[3,2-d]pyrimidine could impact these pathways.
Result of Action
Given its use in life science research , it’s likely that the compound has some effect at the molecular and cellular level, but further investigation is needed to determine the specifics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'OSM-S-70 implique la construction de l'échafaudage thiéno pyrimidique. Le processus commence par la chloration de la thiéno pyrimidone, suivie d'une lithiation et d'une halogénation pour introduire la fonctionnalité souhaitée. Une amine est ensuite introduite en position 4 à l'aide d'une solution d'hydroxyde d'ammonium dans un tube scellé à 120°C .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour OSM-S-70 ne soient pas détaillées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de contrôles de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions : OSM-S-70 subit diverses réactions chimiques, notamment :
Réactions de substitution : L'introduction de différents substituants sur l'échafaudage thiéno pyrimidique.
Réactions d'oxydation et de réduction : Modification de l'état d'oxydation du composé pour explorer différents analogues.
Réactifs et conditions courants :
Lithiation et halogénation : Utilisation de réactifs tels que le n-butyllithium et des sources d'halogène.
Solution d'hydroxyde d'ammonium : Pour l'introduction de groupes amine.
Principaux produits formés : Les principaux produits formés par ces réactions sont divers analogues d'OSM-S-70, qui sont testés pour leur activité biologique contre le paludisme .
4. Applications de recherche scientifique
OSM-S-70 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des aminothiéno pyrimidines.
Biologie : Investigated pour son activité contre Plasmodium falciparum et son potentiel en tant qu'agent antipaludique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement du paludisme.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments antipaludiques.
5. Mécanisme d'action
Le mécanisme d'action d'OSM-S-70 implique l'inhibition de l'asparaginyl-tRNA synthétase de Plasmodium falciparum. Cette enzyme est cruciale pour la synthèse des protéines dans le parasite. OSM-S-70 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme, bloquant ainsi son activité. Cela conduit à l'inhibition de la traduction des protéines et à l'activation de la réponse de famine en acides aminés dans le parasite .
Composés similaires :
OSM-S-106 : Un autre composé de la série des aminothiéno pyrimidines présentant une activité similaire contre Plasmodium falciparum.
TCMDC-1352947 : Un composé structurellement apparenté identifié à partir d'une bibliothèque GSK.
Unicité d'OSM-S-70 : OSM-S-70 est unique en raison de son motif de substitution spécifique sur l'échafaudage thiéno pyrimidique, qui contribue à son activité contre Plasmodium falciparum. La présence d'un groupe sulfonamide méta est essentielle pour son activité, le distinguant d'autres analogues .
Comparaison Avec Des Composés Similaires
OSM-S-106: Another compound in the aminothienopyrimidine series with similar activity against Plasmodium falciparum.
TCMDC-1352947: A structurally related compound identified from a GSK library.
Uniqueness of OSM-S-70: OSM-S-70 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is essential for its activity, distinguishing it from other analogs .
Propriétés
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-66-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?
A: this compound serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].
Q2: Can you describe a recent, improved synthetic route for this compound?
A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford this compound. This method simplifies the workup procedure and minimizes the use of hazardous reagents.
Q3: How is this compound being utilized in the development of anticancer agents?
A: Research suggests that incorporating a piperazine unit into the this compound scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting this compound with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)












